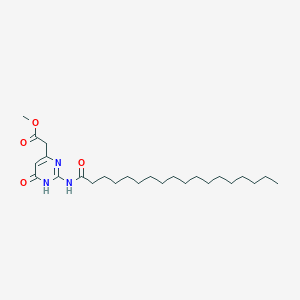
(R)-2-(5-Chloro-2-nitrophenyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a 5-chloro-2-nitrophenyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitrobenzaldehyde and ®-pyrrolidine.
Condensation Reaction: The aldehyde group of 5-chloro-2-nitrobenzaldehyde reacts with the amine group of ®-pyrrolidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to increase yield and purity. Continuous flow reactors and other advanced techniques may also be employed to scale up the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides; solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: ®-2-(5-Chloro-2-aminophenyl)pyrrolidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
Asymmetric Synthesis: ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine can be used as a chiral building block in the synthesis of other complex molecules.
Catalysis: It may serve as a ligand in asymmetric catalysis.
Biology and Medicine
Pharmaceuticals: Potential use in the development of drugs targeting specific receptors or enzymes.
Biological Probes: Used in the study of biological pathways and mechanisms.
Industry
Material Science:
Agrochemicals: May be used in the synthesis of agrochemical compounds.
Mécanisme D'action
The mechanism of action of ®-2-(5-Chloro-2-nitrophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro and chloro substituents can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-(5-Chloro-2-nitrophenyl)pyrrolidine: The enantiomer of the compound with different chiral properties.
2-(5-Chloro-2-nitrophenyl)pyrrolidine: The racemic mixture of both enantiomers.
2-(5-Bromo-2-nitrophenyl)pyrrolidine: A similar compound with a bromo substituent instead of chloro.
Uniqueness
®-2-(5-Chloro-2-nitrophenyl)pyrrolidine is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer or other similar compounds.
Propriétés
Formule moléculaire |
C10H11ClN2O2 |
|---|---|
Poids moléculaire |
226.66 g/mol |
Nom IUPAC |
(2R)-2-(5-chloro-2-nitrophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O2/c11-7-3-4-10(13(14)15)8(6-7)9-2-1-5-12-9/h3-4,6,9,12H,1-2,5H2/t9-/m1/s1 |
Clé InChI |
KGTDXOYTMUGWEX-SECBINFHSA-N |
SMILES isomérique |
C1C[C@@H](NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1CC(NC1)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B12941340.png)




![2-(3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetic acid](/img/structure/B12941365.png)


![5-[(3,4-Dimethoxyphenyl)methyl]-1-(pyridin-2-yl)imidazo[1,5-a]pyridine](/img/structure/B12941386.png)
![4,5-Dichloro-2-[(1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B12941395.png)
![6-[2-(Morpholin-4-yl)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12941396.png)
![tert-Butyl (2R,3S,3aR,6S,7aS)-3-((tert-butyldiphenylsilyl)oxy)octahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12941411.png)

